2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one
Description
2-(m-Tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a complex heterocyclic compound featuring a fused polycyclic framework. Its structure integrates a quinazolinone core with a [1,3]dioxolo ring (positions 4,5-g) and a thiadiazolo[2,3-b] moiety. These methods emphasize high yields (80–95%), atom economy, and reduced environmental impact .
Properties
IUPAC Name |
5-(3-methylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-9-3-2-4-10(5-9)18-16-20-21-15(22)11-6-13-14(24-8-23-13)7-12(11)19-17(21)25-16/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVGZALCFVHUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a member of the quinazolinone family and is characterized by its unique structural features that contribute to its biological activity. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of substituted 1,3,4-thiadiazoles with m-tolylamine and quinazolinone derivatives. The reaction is facilitated under acidic conditions using acetic anhydride or other suitable reagents. The following general reaction scheme can be outlined:
- Starting Materials : m-tolylamine, 1,3,4-thiadiazole derivative, and quinazolinone.
- Reagents : Acetic anhydride and acetic acid.
- Conditions : Heat under reflux for several hours.
- Purification : Crystallization or chromatography to obtain pure product.
1. Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the nervous system. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
- Study Findings : In vitro assays demonstrated that certain derivatives showed AChE inhibition comparable to donepezil, a standard treatment for Alzheimer's disease .
2. Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies have shown that it exhibits selective cytotoxicity towards specific types of cancer cells.
- Case Study : In a study assessing the cytotoxic potency against human cancer cell lines (e.g., breast and lung cancer), certain derivatives demonstrated IC50 values lower than those of conventional chemotherapeutics like cisplatin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the quinazolinone ring or the thiadiazole moiety can significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Substituents on m-tolyl group | Enhanced AChE inhibition |
| Variations in thiadiazole structure | Altered cytotoxicity against cancer cells |
In Vitro Studies
A series of studies have been conducted to evaluate the biological activity of related compounds:
- Anti-AChE Assays : Using Ellman’s spectrophotometric method to measure AChE inhibition showed promising results for derivatives containing thiadiazole rings .
- Cytotoxicity Tests : Evaluated against multiple human cancer cell lines revealed varying degrees of efficacy; some compounds were noted for their ability to inhibit tumor growth effectively .
Computational Studies
Molecular docking studies have been employed to predict binding affinities and interaction modes with AChE and other biological targets. These computational insights help guide further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related heterocycles, focusing on core frameworks, substituents, synthetic routes, and biological activities.
Key Observations
Core Frameworks: The target compound’s thiadiazoloquinazolinone-dioxolo hybrid contrasts with imidazoquinazolines () and imidazoquinolinones (), which prioritize nitrogen-rich heterocycles. IQ-type compounds () share fused imidazole-quinoline systems but lack the thiadiazole/dioxolo motifs, correlating with distinct toxicological profiles .
Synthetic Efficiency: DES-mediated synthesis () offers superior sustainability (e.g., solvent-free conditions, recyclable catalysts) compared to traditional methods requiring toxic solvents . Imidazo[4,5-g]quinazolines () and thioamide-substituted imidazoquinolinones () rely on stepwise protocols with moderate yields .
IQ’s carcinogenicity highlights the critical role of substituents; the m-tolylamino group in the target compound may mitigate toxicity by altering metabolic pathways .
Physicochemical and Functional Implications
- Solubility : The dioxolo ring’s ether linkages may enhance hydrophilicity compared to sulfur/nitrogen-only analogs (e.g., thiadiazoloquinazolin-6-ones) .
- Stability : Thiadiazole rings confer thermal stability, whereas imidazole cores (e.g., IQ) are prone to degradation under high temperatures .
- Pharmacokinetics: The m-tolylamino group’s electron-donating methyl substituent could improve metabolic resistance relative to unsubstituted aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
